Collismycin B

描述

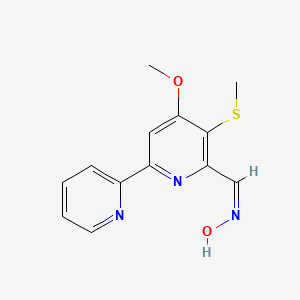

Collismycin B is a rare and unusual antibiotic belonging to the caerulomycin class . It contains a core 2,2’-bispyridyl with an oxime substituent and is produced by a strain of Streptomyces . It was discovered by researchers from Kirin, Japan in 1994 . Collismycin B was found to be a potent inhibitor of glucocorticoid receptor binding . It has weak to moderate activity against bacteria, fungi, and tumor cell lines . More recently, collismycin B has been found to be a potent and selective neuroprotective agent against oxidative stress .

Synthesis Analysis

The synthesis of Collismycin B involves a complex process that includes the use of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) . These large molecular machines have evolved through functional unit combination and variation to afford various assembly lines that program diverse polymerization and modification processes . The assembly line chemistry can be complex and highly varied .Molecular Structure Analysis

The unique molecular scaffold of Collismycin B is 2,2’-bipyridine (2,2’-BP) . The key 2,2’-BP scaffold of Collismycin B contains a di- or tri-substituted ring A and an unmodified ring B .Chemical Reactions Analysis

The chemical reactions involved in the formation of Collismycin B are complex and involve unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization during 2,2’-bipyridine formation .Physical And Chemical Properties Analysis

Collismycin B has a molecular formula of C13H13N3O2S and a molecular weight of 275.3 . It appears as a white to off-white solid .科学研究应用

铁螯合和抗癌活性:Collismycin A与Collismycin B密切相关,已被确认为特定的铁螯合剂,抑制了癌细胞的生长。这表明在癌症治疗中可能有应用潜力,因为铁对肿瘤的发生、生长和转移起着作用 (Kawatani et al., 2016)。

神经保护作用:Collismycin A的各种衍生物显示出有效的神经保护作用,其中一些衍生物表现出比母体化合物Collismycin A更高的神经保护活性 (Sialer et al., 2013);(García et al., 2013)。

治疗血管炎症性疾病:同一家族的另一种变体Collismycin C已被发现抑制高迁移率族蛋白1(HMGB1)介导的炎症反应,并提高败血症小鼠的存活率。这突显了它作为治疗严重血管炎症性疾病的潜在药物 (Kim et al., 2019)。

抗微生物活性和生物膜抑制:Collismycin C已被证明能抑制金黄色葡萄球菌(包括耐甲氧西林菌株)的生物膜形成。这表明在对抗抗生素耐药细菌感染方面可能有应用潜力 (Lee et al., 2017)。

肺部保护作用:Collismycin C还显示出对颗粒物诱导的肺损伤具有保护作用,暗示其在治疗炎症性肺损伤和血管高通透性方面的实用性 (Choi et al., 2019)。

未来方向

The significant bioactivities of Collismycin B have motivated continual attention to the discovery of novel Collismycin-type 2,2’-BP natural products . The development of research techniques and methods in the field of natural product chemistry reflects the general interest in the discovery of Collismycin-type 2,2’-BP natural products .

属性

IUPAC Name |

(NZ)-N-[(4-methoxy-3-methylsulfanyl-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-12-7-10(9-5-3-4-6-14-9)16-11(8-15-17)13(12)19-2/h3-8,17H,1-2H3/b15-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQGMIPUYCWIEAW-NVNXTCNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1SC)C=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=NC(=C1SC)/C=N\O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Collismycin B | |

CAS RN |

158792-25-7 | |

| Record name | Collismycin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Bromo-4-ethoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B1176464.png)

![2-chloro-5-[(4-phenylmethoxybenzoyl)amino]benzoic acid](/img/no-structure.png)

![N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanamide](/img/structure/B1176474.png)